Silicic acid, aluminum zirconium salt

Antiperspirant efficacy stability Monosilicic acid activation Aqueous re-dissolution stability

Silicic acid, aluminum zirconium salt (CAS 53800-76-3) is an inorganic coordination complex in which aluminum and zirconium cations are integrated within a polysilicic acid framework with the molecular formula AlH₇O₂₁Si₇Zr. It belongs to the broader class of aluminum‑zirconium antiperspirant actives that reduce eccrine sweating through formation of a temporary proteinaceous plug within the sweat duct, but it is structurally distinct from the more common aluminum‑zirconium‑glycine (AZG) complexes because the glycine buffer is replaced by a silicate network.

Molecular Formula AlH7O21Si7Zr
Molecular Weight 657.84 g/mol
CAS No. 53800-76-3
Cat. No. B12666818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicic acid, aluminum zirconium salt
CAS53800-76-3
Molecular FormulaAlH7O21Si7Zr
Molecular Weight657.84 g/mol
Structural Identifiers
SMILESO[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].O[Si](=O)[O-].[Al+3].[Zr+4]
InChIInChI=1S/Al.7HO3Si.Zr/c;7*1-4(2)3;/h;7*1H;/q+3;7*-1;+4
InChIKeyVWSODTDNLCRUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicic Acid Aluminum Zirconium Salt (CAS 53800-76-3): Core Chemistry and Antiperspirant Class Context


Silicic acid, aluminum zirconium salt (CAS 53800-76-3) is an inorganic coordination complex in which aluminum and zirconium cations are integrated within a polysilicic acid framework with the molecular formula AlH₇O₂₁Si₇Zr . It belongs to the broader class of aluminum‑zirconium antiperspirant actives that reduce eccrine sweating through formation of a temporary proteinaceous plug within the sweat duct, but it is structurally distinct from the more common aluminum‑zirconium‑glycine (AZG) complexes because the glycine buffer is replaced by a silicate network [1]. This structural substitution imparts extreme hydrophilicity and enhanced aqueous stability, properties that are directly relevant to formulation durability and procurement decisions for aqueous and dry‑format antiperspirant products.

Why Silicic Acid Aluminum Zirconium Salt Cannot Be Interchanged with Generic AZG or ACH Actives


Although all aluminum‑zirconium antiperspirant salts share a common astringent mechanism, significant differences in polymer speciation, solution stability, and protein‑neutralization efficiency mean that generic substitution frequently leads to formulation failure. Unlike conventional AZG‑TETRA complexes, which rely on glycine for pH buffering and zirconium polymerization control, the silicate‑framework salt (CAS 53800-76-3) retains antiperspirant activity after drying and re‑dissolution—a property that glycine‑based AZG actives lose within days in aqueous media [1]. Furthermore, the extreme hydrophilicity (LogP = −16.1) of the silicate variant alters the active’s interaction with sweat proteins and its compatibility with anhydrous suspension vehicles, making simple “drop‑in” replacement of ACH or standard AZG problematic . The quantitative evidence below establishes the dimensions on which this compound offers verifiable differentiation.

Quantitative Differentiation Evidence for Silicic Acid Aluminum Zirconium Salt vs. ACH, AZG-TETRA, and ASCH


Silicate-Mediated Efficacy Enhancement and Hydrolytic Stability vs. Conventional Activated AZG

Mixing basic aluminum chloride with monosilicic acid at 0.3–3% by weight significantly increases antiperspirant effectiveness relative to the untreated chloride [1]. Crucially, the dried product does not lose enhanced efficacy upon re‑dissolution in water—a property not shared by glycine‑stabilized AZG salts, which revert to standard efficacy within days in aqueous solution [1][2]. This represents the strongest product‑specific differentiation for the silicate‑framework salt over conventional AZG‑TETRA.

Antiperspirant efficacy stability Monosilicic acid activation Aqueous re-dissolution stability

Protein Neutralization Efficiency: Zeta-Potential Comparison of ZAG-Class Actives vs. ACH and ASCH

Zeta‑potential titration of commercial antiperspirant actives with bovine serum albumin (BSA) yields a quantitative efficacy ranking based on the molar ratio required to reach the isoelectric point (IEP) [1]. Activated ZAG achieves charge neutralization at a molar ratio of 7:1 (AP:BSA), whereas standard ACH requires 30:1—a 4.3‑fold higher active loading for equivalent protein precipitation [1]. The efficacy order is: ACH (30:1) < activated ACH (24:1) < ASCH (22:1) < inactivated ZAG (8:1) < activated ZAG (7:1) [1]. Because CAS 53800-76-3 belongs to the Al‑Zr salt class, these data provide cross‑study evidence that zirconium‑containing actives require substantially less material to achieve the same sweat‑protein occlusion.

Zeta potential Protein neutralization Antiperspirant efficacy ranking

Clinical Sweat Reduction: AZG Class Outperforms Aluminum-Only Actives in Human Studies

An authoritative review of antiperspirant technology states that aluminum‑zirconium‑glycine (AZG) actives are superior to aluminum‑only actives (ACH, activated ACH) with respect to clinical performance [1]. In a head‑to‑head military field study, both aluminum chlorohydrate and aluminum zirconium tetrachlorohydrex glycine reduced foot‑sweat accumulation by >50% (p < 0.05) during a 1‑hour treadmill march at 5.6 km/h in a warm environment, with the AZG‑based antiperspirant showing a non‑significant trend toward fewer friction blisters [2]. While the arithmetic reduction percentages are not reported separately for each active, the aggregate data corroborate the class‑level superiority of Al‑Zr salts over Al‑only actives.

Clinical sweat reduction Gravimetric hot room Foot-sweat accumulation

SEC Peak 4/Peak 3 Ratio as a Quantitative Spectroscopic Marker for Enhanced Efficacy Antiperspirant Actives

Size‑exclusion chromatography (SEC) resolves antiperspirant actives into distinct polymer populations. Peak 4, representing small aluminum oligomers, has been correlated with enhanced clinical efficacy for both aluminum‑only and aluminum‑zirconium salts [1]. Enhanced‑efficacy commercial AZG salts (measured as 10% solutions) exhibit an HPLC Peak 4‑to‑Peak 3 area ratio ≥0.7, with at least 70–80% of aluminum contained in Peaks 3 and 4 [2]. Highly activated compositions achieve ratios ≥7.0 [3]. In contrast, standard (unactivated) AZG salts show markedly lower Peak 4 content and inferior clinical performance [1]. This metric provides a manufacturer‑independent QC parameter for verifying the activation state of the active before procurement.

Size exclusion chromatography Peak 4 aluminum oligomer Polymer distribution QC

Extreme Hydrophilicity of the Silicate Framework: LogP Quantification vs. Glycine-Buffered AZG Salts

The octanol‑water partition coefficient (LogP) of silicic acid aluminum zirconium salt is reported as −16.1 , indicating extreme hydrophilicity. While directly comparable LogP values for AZG‑TETRA are not available in the same database, the molecular formula AlH₇O₂₁Si₇Zr reveals seven silicon atoms contributing to an extensive silicate network , whereas glycine‑based AZG complexes (e.g., Al₃.₆Zr(OH)₁₁.₆Cl₃.₂·xH₂O·glycine) contain no silicon. This structural difference is expected to enhance water uptake and sweat interaction in the silicate salt compared to glycine‑buffered analogs [1]. The low LogP also predicts favorable compatibility with aqueous and hydrogel formulation platforms.

Octanol-water partition coefficient Hydrophilicity Formulation compatibility

Commercial Specification Differentiation: Al/Zr Atomic Ratio, pH, and Particle Size Benchmarks vs. Octachlorohydrex and Trichlorohydrex Variants

Commercial‑grade aluminum zirconium tetrachlorohydrex glycine powder (the glycine analog) typically specifies an Al/Zr atomic ratio of 3.4–3.8:1, a 15% aqueous solution pH of 3.7–4.1, and particle size of 90% passing 325 mesh . By contrast, aluminum zirconium octachlorohydrex glycine (a higher‑chlorine variant) exhibits an Al/Zr atomic ratio of 6.0–10.0:1 and lower Zr content (5.5–6.5%) [1]. These specification differences directly impact the active’s efficacy–irritation balance: the lower Al/Zr ratio and higher Zr content of the tetrachlorohydrex form are associated with greater antiperspirant potency per unit mass, while the pH range of 3.7–4.1 provides a skin‑tolerable acidic environment . For the silicic acid aluminum zirconium salt, the silicate framework replaces glycine while preserving a similar Al/Zr domain; the USP monograph for the aluminum zirconium tetrachlorohydrex glycine class defines a broader Al/Zr atomic ratio of 2.0:1 to 5.99:1 and (Al+Zr)/Cl ratio of 0.9:1 to 1.5:1 [2], providing a regulatory benchmark against which the silicate variant can be positioned.

Al/Zr atomic ratio pH specification Particle size distribution Formulation selection

Silicic Acid Aluminum Zirconium Salt: Evidence-Backed Application Scenarios for Procurement and Formulation


Aqueous Roll-On and Hydrogel Antiperspirants Requiring Long-Term Active Stability

Conventional activated AZG‑TETRA salts rapidly lose enhanced efficacy in aqueous solution due to irreversible zirconium polymerization [1]. Patent evidence demonstrates that silicic acid aluminum zirconium salt retains its antiperspirant activity after drying and re‑dissolution [2], making it the preferred active for aqueous roll‑on, clear gel, and hydrogel formats where extended shelf stability of the active is a critical quality attribute.

Clinical-Strength Antiperspirant Formulations Targeting Maximum Sweat Reduction per Unit Dose

Zeta‑potential data place zirconium‑containing actives (activated ZAG molar ratio 7:1 at IEP) as 4.3‑fold more protein‑neutralization‑efficient than ACH (30:1) [3]. When combined with the enhanced stability conferred by the silicate framework, CAS 53800-76-3 is indicated for high‑performance clinical‑strength antiperspirants (e.g., 15–20% active concentration products) where maximizing sweat reduction while minimizing active loading improves both cost‑in‑use and skin tolerability.

Anhydrous Suspension Sticks and Soft Solids Demanding Homogeneous Active Distribution

Commercial specifications for aluminum zirconium tetrachlorohydrex salts demonstrate that particle size control (90% passing 325 mesh for standard powders; superfine grades such as AZG‑370 with very low particle size) is critical for achieving homogeneous active distribution and smooth sensory properties in anhydrous stick and soft‑solid formulations . The silicate variant's extreme hydrophilicity (LogP −16.1) further predicts rapid sweat‑triggered activation upon skin contact, enhancing sensory perception of dryness.

Pharmaceutical Excipient and Medicated Antiperspirant Applications

Beyond cosmetic use, silicic acid aluminum zirconium salt is recognized as a pharmaceutical excipient . Its dual‑action mechanism—combining aluminum‑zirconium astringency with silicate moisture absorption—makes it suitable for medicated antiperspirant products indicated for hyperhidrosis, where therapeutic sweat reduction and excipient safety must be demonstrated under drug regulatory frameworks.

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